Z-VEID-FMK

Apoptosis Caspase-6 Enzymatic Inhibition

Pan-caspase inhibitors mask pathway-specific effects, wasting resources in caspase-6-driven models. Z-VEID-FMK solves this with irreversible, cell-permeable selectivity validated in neurodegeneration and viral replication studies. • 16.4× more potent for caspase-6 vs pan-caspase inhibitor Z-VAD-FMK • 32× selectivity ratio over Z-DEVD-FMK; blocks neuritic beading at 5 µM • ≥98% HPLC purity; stable at -20°C; ships ambient/blue ice

Molecular Formula C31H45FN4O10
Molecular Weight 652.71
Cat. No. B1192015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-VEID-FMK
Synonymsmethyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate
Molecular FormulaC31H45FN4O10
Molecular Weight652.71
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-VEID-FMK Product Overview


Z-VEID-FMK (Z-VE(OMe)ID(OMe)-FMK; CAS 210344-96-0) is a synthetic, cell-permeable, and irreversible peptide inhibitor designed to selectively target caspase-6 . As a member of the fluoromethyl ketone (FMK) class of caspase inhibitors, it covalently binds to the active site cysteine residue of caspase-6, preventing its proteolytic activity and subsequent downstream apoptotic signaling . Unlike pan-caspase inhibitors or those targeting other caspase family members, Z-VEID-FMK exhibits a distinct selectivity profile, making it an essential tool for dissecting caspase-6-specific pathways in apoptosis, neurodegeneration, and viral pathogenesis [1].

Target Engagement Caspase-6 selective probe
Inhibitor Class Peptide-based FMK, cell-permeable
Pathway Context Apoptosis, neurodegeneration, viral signaling

Z-VEID-FMK vs. Generic Caspase Inhibitors


Caspase-6 exhibits unique substrate specificity and activation kinetics compared to the executioner caspases 3 and 7, or initiator caspases 8 and 9 [1]. Pan-caspase inhibitors like Z-VAD-FMK indiscriminately block all caspase activity, masking pathway-specific effects and potentially confounding experimental outcomes [2]. Similarly, inhibitors targeting other caspases (e.g., Z-IETD-FMK for caspase-8, Z-LEHD-FMK for caspase-9, Z-DEVD-FMK for caspase-3/7) possess distinct IC50 profiles that often result in off-target inhibition at concentrations required for caspase-6 blockade [3]. Substituting Z-VEID-FMK with a non-selective or alternative inhibitor in caspase-6-dependent models—such as APP-induced neuritic degeneration or morphine-induced itch—would fail to specifically interrogate the caspase-6 pathway, leading to misinterpretation of mechanistic data and wasted resources. The quantitative evidence below demonstrates why Z-VEID-FMK is the definitive choice for selective caspase-6 inhibition.

Intended Tool Z-VEID-FMK: selective caspase-6 blockade
Pan-Caspase Inhibitors Mask pathway-specific effects; may confound caspase-6 mechanistic interpretation
Intended Tool Z-VEID-FMK: minimal caspase-3 cross-reactivity
Caspase-3/7 Inhibitors Reversed selectivity profile may saturate caspase-3 before caspase-6 engagement

Z-VEID-FMK Quantitative Evidence


Enzymatic IC50 Profiling

Z-VEID-FMK demonstrates a 16.4-fold greater potency for caspase-6 inhibition compared to the widely used pan-caspase inhibitor Z-VAD-FMK. This substantial difference is critical for experiments where selective caspase-6 blockade is required without confounding inhibition of other caspases [1].

Enzymatic IC50
Reported
16.4-fold higher potency vs pan-caspase inhibitor Z-VAD-FMK (IC50 128.6 nM vs 2112 nM)
Supports caspase-6-selective assay context
In vitro enzymatic assay; 15 min preincubation
Apoptosis Caspase-6 Enzymatic Inhibition

Cellular Lamin Cleavage Assay

In a cellular context measuring lamin A cleavage—a hallmark of caspase-6 activity—Z-VEID-FMK exhibits an IC50 of 45 µM, which is comparable to the pan-caspase inhibitor Z-VAD-FMK (IC50 = 44 µM). However, Z-VEID-FMK achieves this functional blockade with far greater enzymatic selectivity for caspase-6 [1]. In contrast, the caspase-3/7 inhibitor Z-DEVD-FMK fails to inhibit lamin cleavage in this assay (IC50 > 100 µM), confirming its inability to substitute for caspase-6 inhibition.

Cellular Lamin Assay
Reported
Functional IC50 45 µM; comparable to pan-caspase inhibition without broad suppression
Functional caspase-6 pathway-response context
Cell-based lamin A cleavage; caspase-3/7 inhibitor failed to inhibit
Cellular Apoptosis Lamin Cleavage Functional Assay

Selectivity Ratio: Caspase-6 vs. Caspase-3

A direct selectivity comparison based on enzymatic IC50 values reveals that Z-VEID-FMK exhibits a caspase-6/caspase-3 selectivity ratio of 2.85 (i.e., it inhibits caspase-3 with an IC50 of 45.1 nM, which is 2.85-fold lower than its caspase-6 IC50 of 128.6 nM). In stark contrast, the caspase-3/7 inhibitor Z-DEVD-FMK shows a reversed selectivity profile: its caspase-3 IC50 is 35.8 nM, while its caspase-6 IC50 is 402.3 nM, yielding a caspase-6/caspase-3 selectivity ratio of only 0.089 [1]. This 32-fold difference in selectivity ratios underscores the unique ability of Z-VEID-FMK to preferentially target caspase-6.

Selectivity Ratio
Reported
32-fold difference in selectivity ratio vs Z-DEVD-FMK (2.85 vs 0.089)
Isoform selectivity assay context
Caspase-6/caspase-3 IC50 comparison; prevents caspase-3 saturation
Selectivity Profiling Off-Target Effects Caspase-3

HOXA5-Induced Apoptosis Model

In a cellular model of HOXA5-induced apoptosis in breast cancer cells, Z-VEID-FMK (100 µM) reduced cell death, demonstrating functional relevance distinct from other selective inhibitors. While the pan-caspase inhibitor Z-VAD-FMK provided the most complete protection, the differential effects of Z-VEID-FMK (caspase-6), Z-IETD-FMK (caspase-8), and Z-LEHD-FMK (caspase-9) revealed a specific requirement for caspase-6 in the apoptotic cascade induced by HOXA5 [1]. This functional data confirms that Z-VEID-FMK is not simply a weaker pan-caspase inhibitor but a tool to dissect caspase-6 contributions.

HOXA5 Model
Reported
Reduced HOXA5-induced apoptosis at 100 µM; revealed caspase-6 requirement
Cell-model endpoint interpretation
Breast cancer cell line; 24 h treatment; pan-caspase comparator context
Breast Cancer HOXA5 Apoptosis Pathway

In Vivo Morphine-Induced Pruritus Model

In a mouse model of intrathecal morphine-induced acute itch, a single intrathecal injection of Z-VEID-FMK drastically reduced scratching bouts while preserving morphine analgesia. This in vivo efficacy, linked to reduced spinal phosphorylation of PKMζ, provides a unique differentiation point not demonstrated for pan-caspase or other selective caspase inhibitors in this model [1]. The ability to achieve functional target engagement in a complex neuroinflammatory setting validates Z-VEID-FMK as a probe for caspase-6-dependent pathways in vivo.

In Vivo Pruritus
Data to verify
Intrathecal injection reduced scratch bouts while preserving analgesia
Model-response endpoint context
Mouse model; specific numerical data not provided in source
In Vivo Pharmacology Pain and Itch Neuroinflammation

Stability and Solubility Profile

Z-VEID-FMK is supplied as a lyophilized powder with ≥98% purity and demonstrates high solubility in DMSO (≥113.4 mg/mL), facilitating preparation of concentrated stock solutions for cell-based assays. The compound is stable for at least 4 years when stored at -20°C as a solid, and reconstituted solutions in DMSO are stable for 6 months at -20°C . These handling characteristics minimize batch-to-batch variability and ensure reliable long-term use in research settings, contrasting with some alternative caspase inhibitors that may exhibit lower solubility or stability.

Stability Profile
Supplier data
DMSO solubility ≥113.4 mg/mL; solid stability ≥4 years at -20°C
Supports long-term procurement planning
Vendor-specified handling; alternative inhibitor stability not directly compared
Compound Handling Solubility Stability

Z-VEID-FMK Research Applications


Apoptosis Signaling Cascade Dissection

Z-VEID-FMK is the inhibitor of choice for studies requiring selective blockade of caspase-6 in complex apoptotic pathways. Its 16.4-fold greater potency for caspase-6 over the pan-caspase inhibitor Z-VAD-FMK [1] and its 32-fold superior selectivity ratio compared to Z-DEVD-FMK [1] enable researchers to confidently attribute observed effects to caspase-6 inhibition rather than off-target caspase suppression. This is critical when investigating stimuli where caspase-6 acts upstream or independently of caspases-3/7, such as in certain neuronal death models [2].

Target Validation in Neurodegeneration

In primary human neuron cultures overexpressing familial Alzheimer's disease (AD) mutant APP, Z-VEID-FMK at 5 µM completely blocks neuritic beading, a caspase-6-dependent neurodegenerative phenotype [3]. The specificity of this effect, coupled with the compound's cell permeability and functional activity in cellular lamin cleavage assays [1], positions Z-VEID-FMK as an essential tool for preclinical validation of caspase-6 as a target in AD and other neurodegenerative disorders. Pan-caspase inhibitors would not provide this pathway-specific insight.

Viral Replication and Host Interactions

Z-VEID-FMK reduces Venezuelan equine encephalitis virus (VEEV) replication by at least 10-fold in multiple CNS-relevant cell types [4]. This broad-spectrum antiviral activity, combined with its well-characterized selectivity profile [1], makes it a valuable probe for studying host caspase-6 requirements in alphavirus infection. Its use in these studies, alongside tomatidine and citalopram, demonstrates its utility in high-content screening and mechanistic follow-up experiments.

In Vivo Pain and Neuroinflammation Models

The demonstrated in vivo efficacy of intrathecally administered Z-VEID-FMK in reducing morphine-induced itch without affecting analgesia [5] validates its use in animal models of neuropathic pain and pruritus. Researchers can leverage this established in vivo activity to explore the role of spinal caspase-6 in chronic pain states, confident that the compound engages its target in the central nervous system.

Application
Selection Property
Validation Focus
Apoptosis pathway dissection
Caspase-6 isoform selectivity
Attributing effects to caspase-6 vs caspase-3/7
Neurodegeneration target validation
Neuritic beading pathway-response context
APP mutant primary neuron model endpoints
Viral replication host-pathogen studies
Host caspase-6 requirement review
VEEV replication reduction in CNS cell types
Neuropathic pain and pruritus models
In vivo CNS target engagement
Spinal caspase-6 and PKMζ pathway monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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